N-(4-chlorobenzyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide has been identified as a direct inhibitor of p21-activated kinases (PAKs) []. PAKs are enzymes involved in regulating cell motility and proliferation. This inhibitory activity is attributed to the compound's ability to bind to the ATP-binding site of PAKs, thereby interfering with their function []. Research suggests that this inhibitory action on PAKs may contribute to its observed anti-cancer effects [].
Furthermore, N-(4-chlorobenzyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide also demonstrates inhibitory effects on phosphoinositide-dependent kinase 1 (PDK1) [, ]. PDK1 is another crucial enzyme involved in various cellular processes, including cell growth, survival, and metabolism. Inhibiting PDK1 leads to reduced AKT phosphorylation, a protein kinase involved in cell signaling pathways that regulate cell growth and survival [, ].
In vitro studies: N-(4-chlorobenzyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide has shown promising results in inhibiting the proliferation of several human cancer cell lines, including thyroid cancer cells [] and basal-like breast cancer cells []. The compound's ability to inhibit both PAKs and PDK1 contributes to these anti-cancer effects.
In vivo studies: Studies using mouse models have shown that N-(4-chlorobenzyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide can inhibit the growth of tumors derived from human cancer cells [].
CAS No.: 37209-30-6
CAS No.: 137705-39-6
CAS No.: 16032-02-3
CAS No.: 1934-49-2
CAS No.: